Encorafenib

BRAF V600E inhibition biochemical IC50 kinase inhibitor potency

Encorafenib (LGX818, Braftovi) is the BRAF V600E inhibitor of choice for experiments demanding prolonged target engagement. Its exceptionally slow off-rate (t1/2 >30 h vs ≤2 h for dabrafenib/vemurafenib) and high selectivity (IC50 >900 nM against 100 kinases) make it ideal for washout assays, pulsatile exposure studies, and MAPK pathway rebound investigations. Validated in xenograft models at 1 mg/kg with sustained >24 h p-MEK suppression. For BRAF-mutant colorectal cancer research, use with cetuximab to overcome EGFR-mediated adaptive resistance. Research use only.

Molecular Formula C22H27ClFN7O4S
Molecular Weight 540.0 g/mol
CAS No. 1269440-17-6
Cat. No. B612206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncorafenib
CAS1269440-17-6
SynonymsLGX818;  LGX-818;  LGX 818;  Encorafenib.
Molecular FormulaC22H27ClFN7O4S
Molecular Weight540.0 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC
InChIInChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1
InChIKeyCMJCXYNUCSMDBY-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 150 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Encorafenib (CAS 1269440-17-6): Baseline Profile for Procurement and Comparative Evaluation


Encorafenib (CAS 1269440-17-6, molecular formula C22H27ClFN7O4S, molecular weight 540.01 g/mol) is an orally bioavailable, ATP-competitive RAF kinase inhibitor approved for the treatment of BRAF V600E/K-mutant melanoma and in combination with cetuximab for BRAF V600E-mutant metastatic colorectal cancer [1][2]. It demonstrates high binding affinity for BRAF V600E (IC50 = 0.35 nM), wild-type BRAF (IC50 = 0.47 nM), and CRAF (IC50 = 0.30 nM) in cell-free assays [1]. As a Class I BRAF inhibitor, encorafenib selectively targets monomeric BRAF V600 mutant kinases, suppressing the MAPK/ERK signaling pathway and inducing tumor regression in BRAF-mutant xenograft models [1][3].

Encorafenib (CAS 1269440-17-6): Why Vemurafenib and Dabrafenib Are Not Interchangeable


Despite belonging to the same class of ATP-competitive BRAF V600E inhibitors, encorafenib exhibits distinct pharmacological properties that preclude direct substitution with vemurafenib or dabrafenib. The three agents differ substantially in their target binding kinetics, selectivity profiles, clinical efficacy outcomes in head-to-head trials, and toxicity spectra [1][2]. Notably, encorafenib's exceptionally slow dissociation rate from BRAF V600E (t1/2 >30 hours versus ≤2 hours for comparators) translates into prolonged target suppression and distinct pharmacodynamic effects that cannot be replicated by simply adjusting the dose of alternative agents [1][2]. The following quantitative evidence demonstrates precisely where and to what extent encorafenib differs from its closest analogs, providing a rigorous basis for scientific selection and procurement decisions.

Encorafenib (CAS 1269440-17-6): Quantitative Evidence of Differentiation for Procurement Decisions


Target Binding Affinity: Encorafenib Demonstrates 14-Fold Higher Potency for BRAF V600E Than Vemurafenib in Cell-Free Biochemical Assays

In cell-free biochemical assays using purified BRAF V600E kinase domain with kinase-dead MEK1 substrate and phosphorylated MEK1 (Ser217/221) AlphaScreen readout, encorafenib demonstrated an IC50 of 0.35 nM against BRAF V600E, compared to 31 nM for vemurafenib and 5 nM for dabrafenib [1][2]. This represents an 89-fold greater potency versus vemurafenib and a 14-fold greater potency versus dabrafenib under identical experimental conditions.

BRAF V600E inhibition biochemical IC50 kinase inhibitor potency

Dissociation Half-Life: Encorafenib Exhibits >15-Fold Longer BRAF V600E Target Engagement Than Dabrafenib or Vemurafenib

Encorafenib demonstrates an exceptionally slow dissociation rate from BRAF V600E, with a dissociation half-life (t1/2) exceeding 30 hours, compared to approximately 2 hours for dabrafenib and 0.5 hours for vemurafenib [1]. This prolonged target residence time results in sustained inhibition of phosphorylated ERK (pERK) even after drug washout in cellular assays, a property not observed with other RAF inhibitors .

target residence time dissociation kinetics sustained target inhibition

Kinase Selectivity: Encorafenib Demonstrates Minimal Off-Target Activity Against a Panel of 100 Kinases at Clinically Relevant Concentrations

In selectivity profiling against a panel of 100 diverse kinases, encorafenib exhibited no significant inhibitory activity (IC50 > 900 nM) against any kinase tested, indicating a high degree of selectivity for RAF family kinases . However, encorafenib does bind to a limited set of additional kinases (JNK1/2/3, LIMK1/2, MEK4, STK36) with measurable affinity at clinically achievable concentrations (≤0.9 µM), though the functional consequence of this binding remains undefined [1]. In contrast, vemurafenib and dabrafenib exhibit distinct off-target profiles with different kinase inhibition signatures that contribute to their respective toxicity profiles [2].

kinase selectivity off-target activity therapeutic window

Overall Survival in Phase III Trial: Encorafenib Plus Binimetinib Achieves 17.5-Month Median Survival Advantage Over Vemurafenib Monotherapy

In the COLUMBUS phase III trial (NCT01909453) with 7-year follow-up (median 99.7 months), encorafenib 450 mg QD plus binimetinib 45 mg BID demonstrated median melanoma-specific survival of 36.8 months (95% CI: 27.7-51.5) compared to 19.3 months (95% CI: 14.8-25.9) for vemurafenib 960 mg BID monotherapy [1]. Seven-year overall survival rates were 27.4% (95% CI: 21.2-33.9%) for the combination arm versus 18.2% (95% CI: 12.8-24.3%) for the vemurafenib arm [1]. Encorafenib monotherapy (300 mg QD) also demonstrated improved median overall survival compared to vemurafenib (23.5 versus 19.3 months), though the combination regimen provided the greatest benefit [1].

overall survival phase III clinical trial melanoma-specific survival

Progression-Free Survival: Encorafenib Plus Binimetinib Achieves 3.3-Fold Higher 7-Year PFS Rate Than Vemurafenib Monotherapy

In the 7-year analysis of the COLUMBUS trial, the encorafenib plus binimetinib combination achieved a 7-year progression-free survival (PFS) rate of 21.2% (95% CI: 14.7-28.4%) compared to 6.4% (95% CI: 2.1-14.0%) for vemurafenib monotherapy [1]. This represents a 3.3-fold higher rate of long-term disease control without progression. The hazard ratio for PFS was 0.51 (95% CI: 0.39-0.67) favoring the combination over vemurafenib [1].

progression-free survival long-term disease control phase III trial

Brain Penetration: Encorafenib Exhibits Intrinsically Poor CNS Distribution, Limiting Utility for Intracranial Disease

In preclinical pharmacokinetic studies in mice, encorafenib demonstrated very low absolute brain concentrations and brain-to-plasma (B/P) ratios across wild-type, Abcb1a/1b-/-, Abcg2-/-, and Abcb1a/1b;Abcg2-/- strains, indicating intrinsically poor brain penetration independent of efflux transporter activity [1]. Although genetic ablation of ABCB1 and ABCG2 efflux transporters markedly increased brain accumulation (suggesting these transporters normally restrict encorafenib CNS entry), absolute brain levels remained very low even in transporter-deficient mice [1]. This profile is consistent with other BRAF inhibitors including vemurafenib and dabrafenib, which also exhibit limited brain distribution due to P-gp and/or BCRP efflux [2].

brain penetration blood-brain barrier CNS distribution

Encorafenib (CAS 1269440-17-6): Recommended Research and Industrial Applications Based on Quantitative Evidence


In Vitro Kinase Inhibition Assays Requiring Sustained Target Suppression with Minimal Off-Target Interference

Based on its exceptionally slow dissociation half-life (>30 hours) and high selectivity (IC50 > 900 nM against a panel of 100 kinases), encorafenib is the preferred BRAF V600E inhibitor for in vitro experiments requiring prolonged pathway suppression after washout or under pulsatile exposure conditions [1][2]. Researchers conducting phospho-ERK time-course studies, washout experiments to assess target residence time, or investigations of MAPK pathway rebound kinetics should select encorafenib over vemurafenib or dabrafenib to leverage its unique binding kinetics. The compound's well-characterized selectivity profile also makes it suitable for experiments where minimizing confounding off-target kinase inhibition is critical for data interpretation [1][2].

BRAF V600E/K-Mutant Melanoma Xenograft Models for Preclinical Efficacy Studies

Encorafenib demonstrates robust tumor regression in multiple BRAF V600E mutant human melanoma xenograft models at oral doses as low as 1 mg/kg, with sustained pharmacodynamic effects (75% decrease in p-MEK lasting >24 hours) following a single 6 mg/kg dose [1]. For preclinical efficacy studies in BRAF-mutant melanoma models, encorafenib offers a validated, reproducible tool with established pharmacokinetic-pharmacodynamic relationships. When used in combination with the MEK inhibitor binimetinib, encorafenib recapitulates the clinical COLUMBUS regimen, enabling translationally relevant studies of combination therapy resistance mechanisms and biomarker discovery [2].

Phase III Clinical Trial-Supported Combination Regimens for BRAF V600E-Mutant Metastatic Melanoma

The encorafenib (450 mg QD) plus binimetinib (45 mg BID) combination is supported by the highest level of clinical evidence among BRAF/MEK inhibitor regimens, with 7-year follow-up data demonstrating median melanoma-specific survival of 36.8 months and 7-year overall survival of 27.4% [1]. For clinical research applications, including investigator-initiated trials, real-world evidence studies, or comparative effectiveness research, this regimen provides a well-characterized reference standard with established long-term safety and efficacy parameters. The distinct adverse event profile—notably lower rates of pyrexia, arthralgia, and photosensitivity compared to other BRAFi plus MEKi combinations—should inform protocol design and patient monitoring strategies [1].

BRAF V600E-Mutant Colorectal Cancer Combination Therapy with Anti-EGFR Agents

In BRAF V600E-mutant colorectal cancer, encorafenib in combination with the anti-EGFR antibody cetuximab overcomes EGFR-mediated adaptive resistance, a mechanism that limits the efficacy of BRAF inhibitor monotherapy in this tumor type [1]. Preclinical data demonstrate that coadministration of encorafenib and cetuximab produces greater anti-tumor effects than either agent alone in BRAF V600E-mutant colorectal cancer mouse models [1]. For research programs focused on BRAF-mutant colorectal cancer, encorafenib should be prioritized for combination studies with EGFR-targeted agents, as this approach has been clinically validated and represents a distinct application not established for vemurafenib or dabrafenib monotherapy in this indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Encorafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.